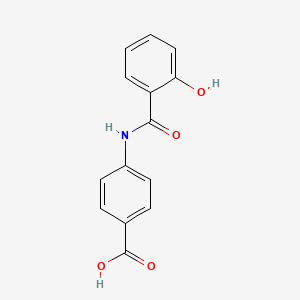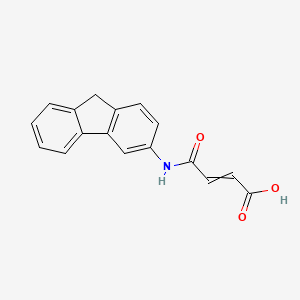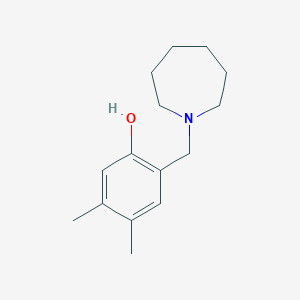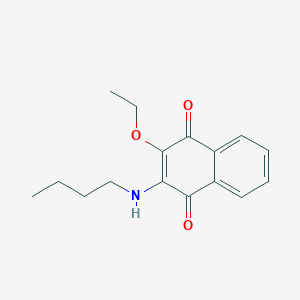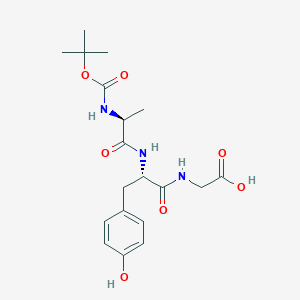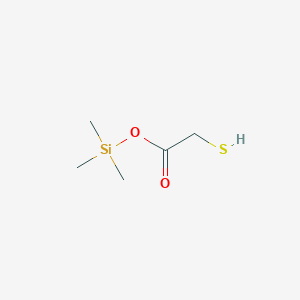
Trimethylsilyl sulfanylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylsilyl sulfanylacetate is an organosilicon compound with the molecular formula C8H20O2SSi2. It is characterized by the presence of a trimethylsilyl group and a sulfanylacetate moiety. This compound is known for its chemical inertness and large molecular volume, making it useful in various applications, particularly in organic synthesis and as a reagent in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl sulfanylacetate can be synthesized through the reaction of mercaptoacetic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the trimethylsilyl ester by neutralizing the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield thiols or other reduced sulfur species.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like fluoride ions (from tetrabutylammonium fluoride) can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted acetates depending on the nucleophile used.
Scientific Research Applications
Trimethylsilyl sulfanylacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of trimethylsilyl sulfanylacetate involves the interaction of its functional groups with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on molecules during chemical synthesis. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Another organosilicon compound used in organic synthesis, particularly in Sonogashira couplings.
Tris(trimethylsilyl)silane: A radical-based reagent used in reductions and hydrosilylation reactions.
Uniqueness
Trimethylsilyl sulfanylacetate is unique due to its combination of a trimethylsilyl group and a sulfanylacetate moiety, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in applications requiring both protection of functional groups and participation in redox reactions .
Properties
CAS No. |
6398-65-8 |
|---|---|
Molecular Formula |
C5H12O2SSi |
Molecular Weight |
164.30 g/mol |
IUPAC Name |
trimethylsilyl 2-sulfanylacetate |
InChI |
InChI=1S/C5H12O2SSi/c1-9(2,3)7-5(6)4-8/h8H,4H2,1-3H3 |
InChI Key |
YLMHHMHQJKWRAT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC(=O)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B14734567.png)
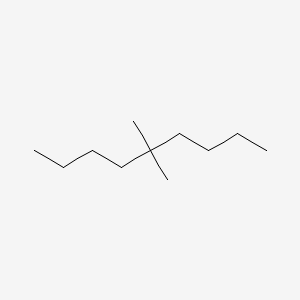
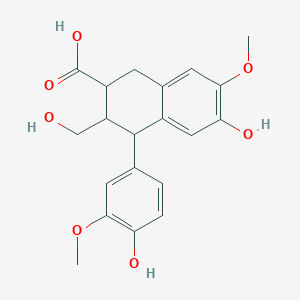
![n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide](/img/structure/B14734581.png)
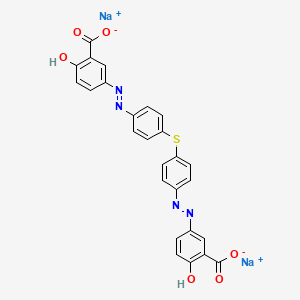
![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)
